molecular formula C22H23N3O5S2 B2843850 (Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-27-9

(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2843850
CAS RN: 865197-27-9
M. Wt: 473.56
InChI Key: VJZCUKYXPZRZFW-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

  • Research has explored the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents. These compounds show strong cytotoxicity activities against various cancer cell lines, highlighting the potential of similar chemical structures in cancer therapy (Farah et al., 2011).

Aldose Reductase Inhibitors

  • A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as aldose reductase inhibitors. These compounds have shown potential in the treatment of diabetic complications, indicating the relevance of related chemical structures in managing diabetes-related issues (Ali et al., 2012).

Antimicrobial and Antimycobacterial Activity

  • Highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks have been synthesized, showing interesting antibacterial and antimycobacterial activity. This research suggests the potential use of similar compounds in developing new antimicrobial agents (Belveren et al., 2017).

Functionalized Benzimidazopyrimidinones

  • A new approach to functionalized benzimidazopyrimidinones through a multicomponent palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation process has been reported. This highlights the potential of related chemical structures in synthesizing novel compounds with varied applications (Mancuso et al., 2017).

properties

IUPAC Name

methyl 2-[6-methyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-15-5-10-18-19(13-15)31-22(25(18)14-20(26)30-2)23-21(27)16-6-8-17(9-7-16)32(28,29)24-11-3-4-12-24/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZCUKYXPZRZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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